![molecular formula C27H44O3 B13427237 1-Hydroxy-7,8-epoxy-vitamin D3](/img/structure/B13427237.png)
1-Hydroxy-7,8-epoxy-vitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-7,8-epoxy-vitamin D3 is a derivative of vitamin D3, known for its unique structural features and potential biological activities. This compound is part of the broader family of vitamin D metabolites, which play crucial roles in various physiological processes, including calcium homeostasis and bone health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to introduce the epoxy group at the 7,8-position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the epoxy group back to a double bond or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: PTAD, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: 1-Keto-7,8-epoxy-vitamin D3, 1,25-dihydroxyvitamin D3.
Reduction Products: De-epoxidized derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study oxidation and reduction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, particularly in bone health and calcium regulation.
Industry: Utilized in the development of fortified foods and supplements to enhance vitamin D content.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-7,8-epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound can modulate gene expression, influencing various biological pathways. This interaction is crucial for its role in calcium homeostasis and bone health .
Vergleich Mit ähnlichen Verbindungen
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent biological effects.
1-Keto-7,8-epoxy-vitamin D3: Another oxidation product of vitamin D3 with similar structural features.
25-Hydroxyvitamin D3: A major circulating form of vitamin D3, used as a biomarker for vitamin D status.
Uniqueness: 1-Hydroxy-7,8-epoxy-vitamin D3 is unique due to its specific structural modifications, which confer distinct biological activities. Its epoxy group at the 7,8-position and hydroxyl group at the 1-position differentiate it from other vitamin D metabolites, potentially offering unique therapeutic benefits .
Eigenschaften
Molekularformel |
C27H44O3 |
---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-25,28-29H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,23+,24-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
WWTNWZNWWAXQTJ-GSKAFWDHSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(C4=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.